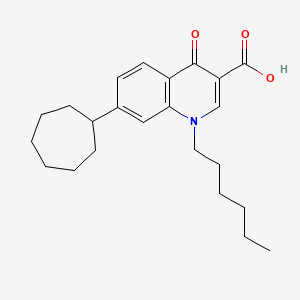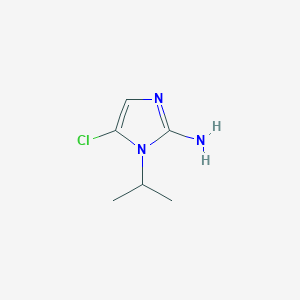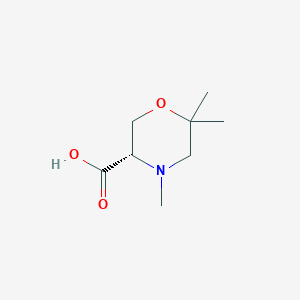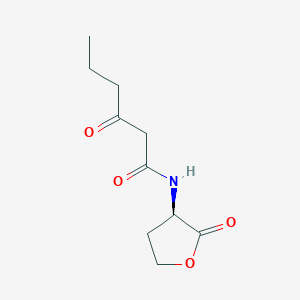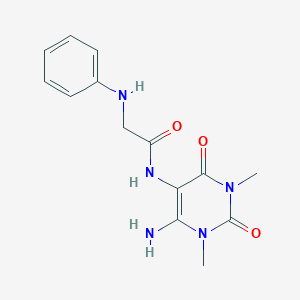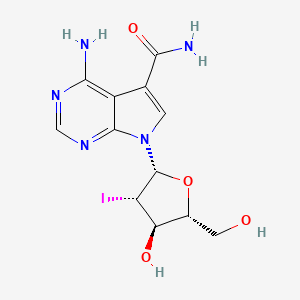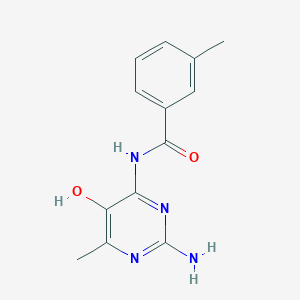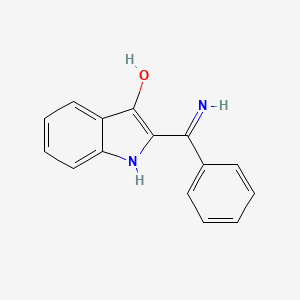![molecular formula C9H10N4OS B12923458 5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-43-4](/img/structure/B12923458.png)
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a thiophen-3-ylmethylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophen-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with thiophen-3-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4(1H)-pyrimidinone: Lacks the thiophen-3-ylmethylamino group.
5-Amino-2-methylpyrimidin-4(1H)-one: Has a methyl group instead of the thiophen-3-ylmethylamino group.
Uniqueness
5-Amino-2-((thiophen-3-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both the amino group and the thiophen-3-ylmethylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
77961-43-4 |
|---|---|
Molekularformel |
C9H10N4OS |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
5-amino-2-(thiophen-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
InChI-Schlüssel |
AQLSYLARRONHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CNC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
